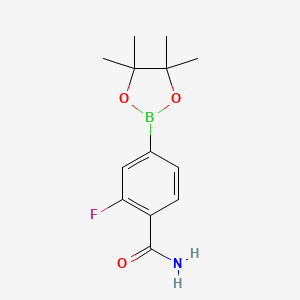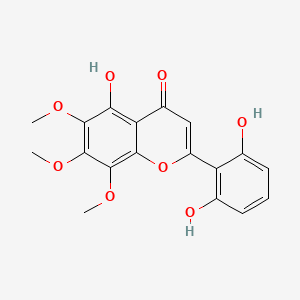
2-(2,6-Dihydroxyphenyl)-5-hydroxy-6,7,8-trimethoxychromen-4-one
Vue d'ensemble
Description
The compound "2-(2,6-Dihydroxyphenyl)-5-hydroxy-6,7,8-trimethoxychromen-4-one" is a chromen-4-one derivative, which is a class of compounds known for their diverse biological activities. The structure of this compound suggests the presence of multiple hydroxy groups and methoxy substituents, which may influence its chemical behavior and potential biological interactions.
Synthesis Analysis
The synthesis of related compounds often involves the formation of complex structures through multi-step reactions. For instance, the synthesis of 2,2-dimethyl-6-(2-oxoalkyl)-1,3-dioxin-4-ones and corresponding 4-hydroxy-2-pyrones was achieved under mild conditions, indicating that similar conditions could potentially be applied to synthesize the compound . Additionally, the synthesis of 2',6'-Dihydroxychalcones using protective groups and subsequent removal under mild acid conditions suggests a possible synthetic route for the hydroxyphenyl component of the target compound .
Molecular Structure Analysis
The molecular structure of related compounds has been determined through various methods, including X-ray crystallography. For example, the crystal structure of a related compound, (E)-3-(2-hydroxy-4-methylphenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one, was elucidated, showing the presence of hydrogen bonds and weak interactions that stabilize the crystal structure . These findings provide insights into how the molecular structure of "this compound" might be analyzed and understood.
Chemical Reactions Analysis
The reactivity of the compound can be inferred from studies on similar structures. For instance, the use of 2-Hydroxymethylphenylboronate to detect carbohydrates through the formation of anionic complexes indicates that the hydroxy groups in the compound may participate in similar complexation reactions . Moreover, the negative halochromism observed in a Hinopurpurin derivative suggests that the compound may exhibit significant changes in its spectral properties under different conditions, which could be relevant for its chemical reactions analysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be deduced from related compounds. For example, the separation of enantiomers of a novel anticancer agent indicates that chiral centers in the compound may lead to different biological activities, which is an important aspect of its chemical properties . The crystal structure analysis of related compounds also provides information on the potential intermolecular interactions and stability of the compound .
Applications De Recherche Scientifique
1. Antimicrobial and Antifungal Properties
- Dai et al. (2006) isolated several new metabolites, including 2-(2,6-Dihydroxyphenyl)-5-hydroxy-6,7,8-trimethoxychromen-4-one, from the endophytic fungus Nodulisporium sp. These compounds exhibited herbicidal, antifungal, and antibacterial activities, highlighting their potential in antimicrobial and antifungal applications (Dai et al., 2006).
2. Chemical Synthesis and Structural Analysis
- Lee and Tan (1967) conducted a study on the synthesis of linderone and methyl-inderone, which involved derivatives of this compound. This research contributes to the understanding of chemical synthesis and structural properties of related compounds (Lee & Tan, 1967).
3. Crystal Structure Analysis
- Asker et al. (2006) isolated the title compound from Vitex agnus-castus L. and conducted a crystal structure analysis. This research aids in understanding the molecular and crystallographic properties of such compounds (Asker, Akin, & Hökelek, 2006).
4. Bioactivity Studies
- Gul et al. (2016) synthesized a series of compounds including derivatives of this compound and tested them for cytotoxicity and potential as carbonic anhydrase inhibitors. This illustrates the compound's relevance in bioactivity and medicinal chemistry research (Gul et al., 2016).
5. Antioxidant Properties
- Çetinkaya et al. (2012) synthesized derivatives of this compound and evaluated their antioxidant properties, demonstrating the compound's potential in oxidative stress-related research (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).
6. Drug Design and Discovery
- Reddy, Ramana Reddy, and Dubey (2014) developed environmentally friendly syntheses of analogues to paracetamol, incorporating derivatives of this compound. This highlights the compound's utility in green chemistry approaches to drug discovery (Reddy, Ramana Reddy, & Dubey, 2014).
Propriétés
IUPAC Name |
2-(2,6-dihydroxyphenyl)-5-hydroxy-6,7,8-trimethoxychromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O8/c1-23-16-14(22)13-10(21)7-11(12-8(19)5-4-6-9(12)20)26-15(13)17(24-2)18(16)25-3/h4-7,19-20,22H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPIOPQQHBZSDQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1O)C(=O)C=C(O2)C3=C(C=CC=C3O)O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Phenyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole](/img/structure/B3030768.png)
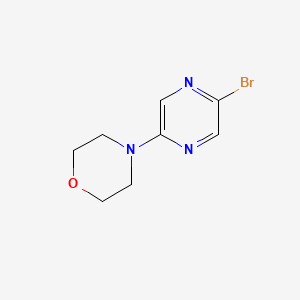
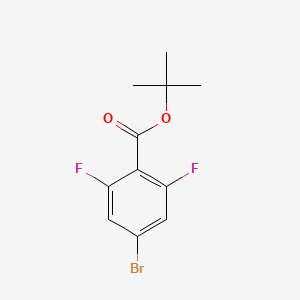

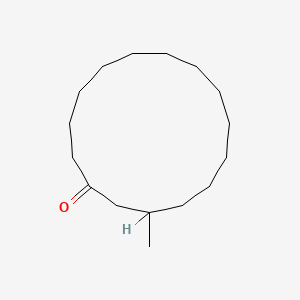
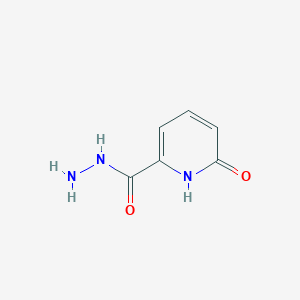
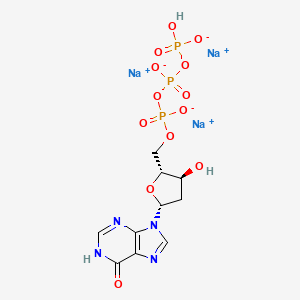

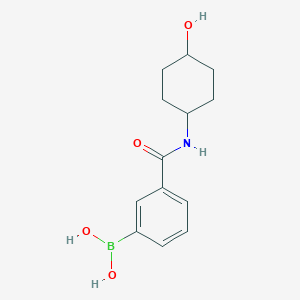
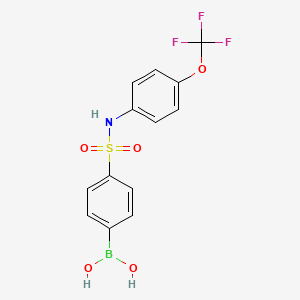
![2-[(8R)-8-(3,5-difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl]-N-[(2R)-2'-oxospiro[1,3-dihydroindene-2,3'-1H-pyrrolo[2,3-b]pyridine]-5-yl]acetamide;hydrochloride](/img/structure/B3030787.png)

